3-Aminopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

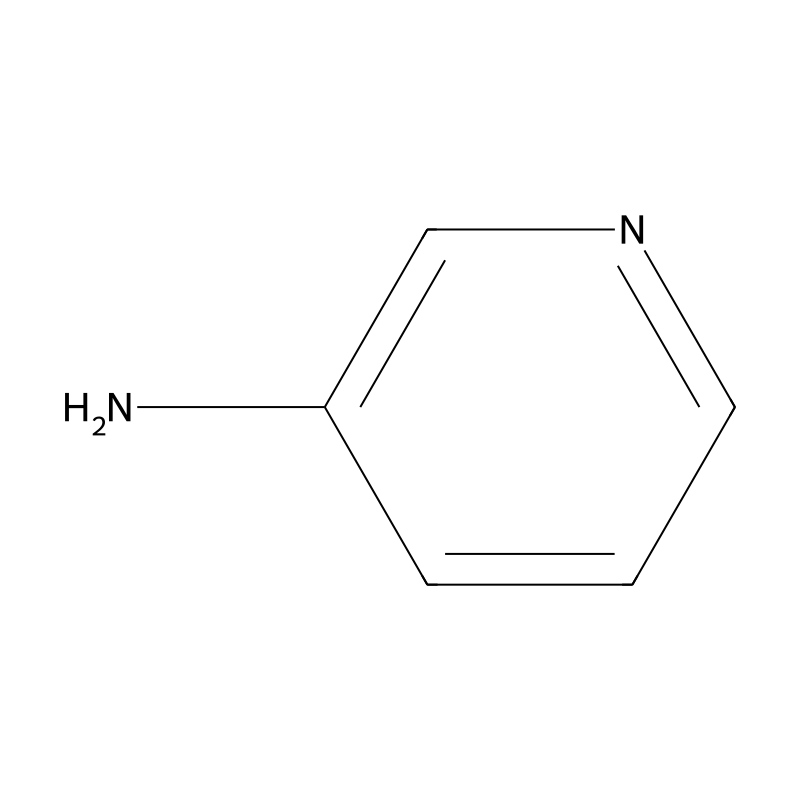

Canonical SMILES

3-Aminopyridine is an organic compound with the molecular formula C₅H₆N₂. It appears as a colorless to light yellow solid and is classified as an aminopyridine. This compound features an amino group (-NH₂) attached to the third carbon of the pyridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structure can be represented as follows:

- Chemical Structure:3-Aminopyridine Structure

The compound is known for its ability to act as a ligand in coordination chemistry and has various biological activities that make it significant in pharmacology.

3-AP is classified as a toxic compound. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Additionally, ingestion can be fatal.

- Oral LD50 (rat): 50-200 mg/kg (LD50 refers to the median lethal dose, the amount of a substance that can cause death in 50% of a test population)

Model for Hydrogen Bonding

Due to its specific molecular structure, 3-AP serves as a valuable model molecule for studying hydrogen bonding, a crucial interaction in various biological processes []. Hydrogen bonds form between a hydrogen atom bonded to an electronegative atom (like nitrogen in 3-AP) and another electronegative atom. By studying how 3-AP forms hydrogen bonds with other molecules, scientists gain insights into these interactions' role in biological systems [].

Antimicrobial Activity

Research suggests that 3-AP may possess antimicrobial properties, potentially acting against bacteria and fungi []. However, the exact mechanisms of this activity are not fully understood and require further investigation [].

- Protonation: The amino group can be protonated under acidic conditions, leading to the formation of cationic species. This protonation occurs primarily at the nitrogen atom of the amino group .

- Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-donating nature of the amino group, allowing for further functionalization of the pyridine ring.

- Rearrangements: It can also be involved in rearrangement reactions such as the Hofmann rearrangement when treated with halogens and bases, converting it into different nitrogen-containing compounds .

3-Aminopyridine exhibits notable biological activities:

- Neuroprotective Effects: Research indicates that it may enhance synaptic transmission and has potential neuroprotective effects, making it of interest in treating neurological disorders such as multiple sclerosis .

- Pharmacological Potential: It has been studied for its potential role in improving cognitive functions and is being explored for its use in various therapeutic applications, including antinociceptive effects in pain management .

The most common method for synthesizing 3-Aminopyridine involves:

- Hofmann Rearrangement: This process starts with nicotinamide and sodium hypobromite. The reaction typically occurs under basic conditions (using sodium hydroxide) at elevated temperatures (50-80 °C), resulting in 3-Aminopyridine after purification steps such as recrystallization .

- Alternative Methods: Other methods include using different precursors or catalytic systems, but these are less commonly reported compared to the Hofmann rearrangement.

3-Aminopyridine finds applications in several fields:

- Pharmaceutical Industry: It serves as a building block for synthesizing various pharmaceuticals, including drugs targeting neurological conditions.

- Agricultural Chemicals: The compound is also explored for use in agrochemicals due to its potential biological activity against pests and diseases.

- Research: In chemical research, it is utilized in studies involving coordination complexes and organic synthesis methodologies.

Studies on 3-Aminopyridine's interactions reveal:

- Ligand Behavior: It acts as a bidentate ligand, coordinating with metal ions to form stable complexes that can exhibit unique properties useful in catalysis and material science .

- Biological Interactions: Research indicates that 3-Aminopyridine interacts with various biological targets, enhancing neurotransmitter release and influencing neuronal excitability, which may contribute to its therapeutic effects .

Several compounds are structurally or functionally similar to 3-Aminopyridine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Aminopyridine | Similar pyridine ring | Positioned amino group at second carbon |

| 4-Aminopyridine | Similar pyridine ring | Positioned amino group at fourth carbon |

| Nicotinamide | Related structure | Contains a carbonyl group; used as a precursor |

| 3-Pyridylamine | Identical amine position | Used similarly as a ligand |

Uniqueness of 3-Aminopyridine

What sets 3-Aminopyridine apart is its specific position of the amino group on the pyridine ring, which influences its reactivity and biological activity compared to its isomers. This unique positioning allows for distinct interaction patterns with biological targets and facilitates specific synthetic pathways that are not possible with other aminopyridines.

Physical Description

Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS]

White to yellow-brown crystals with an unpleasant odor.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Melting Point

UNII

Related CAS

Vapor Pressure

General Manufacturing Information

3-Pyridinamine: ACTIVE

Dates

Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV

Bashar Al-Sabti, Jehad HarbaliPMID: 32579716 DOI: 10.1002/bmc.4930

Abstract

This study aimed to develop an analytical method to determine the quantity of the impurity 3-aminopyridine (3AP). 3-Aminopyridine is a reactive reagent in the synthesis of linagliptin. The method was sensitive at level of 30.0 ppm of 3AP relative to linagliptin. The analysis was carried out using hydrophilic interaction liquid chromatography. The analytical column was Tracer Extrasil Silica (150 × 4.0 mm, 3 μm). A mobile phase of water-acetonitrile (10:90, v/v) containing 10.0 mM ammonium acetate was prepared and adjusted to pH 6.0. A UV detector was used to detect the amount of 3AP at a wavelength of 298 nm. Validation of the method was performed as per the International Council for Harmonization of Technical Requirements for Pharmaceuticals for Human Use in terms of detection limit, quantitation limit, linearity, accuracy, precision, specificity and robustness. The calibration curve was linear (r= 0.999) for 3AP concentration in the range of 30.0-450.0 ppm. This method showed a good sensitivity with a detection limit and a quantitation limit of 7.5 and 25.0 ppm, respectively.

Two new zinc(II) acetates with 3- and 4-aminopyridine: syntheses and structural properties

Brina Dojer, Andrej Pevec, Ferdinand Belaj, Matjaž KristlPMID: 26085412 DOI: 10.17344/acsi.2014.1111

Abstract

The synthesis and characterization of two new zinc(II) coordination compounds with 3- and 4-aminopyridine are reported. They were obtained after adding a water solution of Zn(CH3COO)2·2H2O or dissolving solid Zn(CH3COO)2 ∙ 2H2O in methanol solutions of 3- and 4-aminopyridine. The products were characterized structurally by single-crystal X-ray diffraction analysis. Colourless crystals of the compound synthesized by the reaction of Zn(CH3COO)2·2H2O and 3-aminopyridine (3-apy), are built of trinuclear complex molecules with the formula [Zn3(O2CCH3)6(3-apy)2(H2O)2] (1). The molecules consists of two terminal Zn atoms, coordinated tetrahedrally, and one central Zn atom, coordinated octahedrally. Colourless crystals, obtained by the reaction of Zn(CH3COO)2·2H2O with 4-aminopyridine (4-apy), consist of a mononuclear complex [Zn(O2CCH3)2(4-apy)2] (2). Hydrogen‒bonding interactions in the crystal structures of both complexes are reported.Fluorescent 1:2 demultiplexer and half-subtractor based on the hydrolysis of N-salicylidene-3-aminopyridine

Liyan Zhao, Wujiong Xia, Chao YangPMID: 24001980 DOI: 10.1016/j.saa.2013.08.009

Abstract

In moist chloroform solution, the ultraviolet light irradiation would cause N-salicylidene-3-aminopyridine (L) to hydrolyze into salicylaldehyde and 3-aminopyridine. To consider an optical signal (UV light) and a chemical signal (Zn(2+)) as inputs, the luminescence signals as outputs, the logic behavior of compound L was investigated. Interestingly, excited by two different wavelengths lights, two sharp distinct fluorescent spectra were collected. Consequently, a fluorescent 1:2 demultiplexer and a fluorescent half-subtractor were respectively expressed.Probing the dynamic nature of water molecules and their influences on ligand binding in a model binding site

Daniel Cappel, Rickard Wahlström, Ruth Brenk, Christoph A SotrifferPMID: 21916516 DOI: 10.1021/ci200052j

Abstract

The model binding site of the cytochrome c peroxidase (CCP) W191G mutant is used to investigate the structural and dynamic properties of the water network at the buried cavity using computational methods supported by crystallographic analysis. In particular, the differences of the hydration pattern between the uncomplexed state and various complexed forms are analyzed as well as the differences between five complexes of CCP W191G with structurally closely related ligands. The ability of docking programs to correctly handle the water molecules in these systems is studied in detail. It is found that fully automated prediction of water replacement or retention upon docking works well if some additional preselection is carried out but not necessarily if the entire water network in the cavity is used as input. On the other hand, molecular interaction fields for water calculated from static crystal structures and hydration density maps obtained from molecular dynamics simulations agree very well with crystallographically observed water positions. For one complex, the docking and MD results sensitively depend on the quality of the starting structure, and agreement is obtained only after redetermination of the crystal structure and refinement at higher resolution.Evaluation of electrophilic heteroaromatic substitution: synthesis of heteroaromatic-fused pyrimidine derivatives via sequential three-component heterocyclization

Fung Fuh Wong, Yu-Ying Huang, Chun-Hsi ChangPMID: 22950851 DOI: 10.1021/jo301463m

Abstract

A new sequential three-component heterocyclization was developed by reacting aromatic and heterocyclic substrates, including aminobenzenes, 1-aminonaphthalene, 2-aminopyrazines, 5-aminopyrazoles, 3-aminopyridine, 5-aminopyrimidine, 5-aminoquinoline, and 8-aminoquinoline, with formamide in the presence of PBr(3). The reaction gave the corresponding pyrazolo[3,4-d]pyrimidines in good yields (59-96%), except for aminobenzenes and 3-aminopyridine. A plausible reaction mechanism involving amidination, electrophilic substitution imination, and oxidative cyclization in three steps was proposed to account for the heterocyclization. The reactivity of the reaction was found proportional to the electrophilicity of the aromatic or heterocyclic substrate.Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)

Peter S Dragovich, Guiling Zhao, Timm Baumeister, Brandon Bravo, Anthony M Giannetti, Yen-Ching Ho, Rongbao Hua, Guangkun Li, Xiaorong Liang, Xiaolei Ma, Thomas O'Brien, Angela Oh, Nicholas J Skelton, Chengcheng Wang, Weiru Wang, Yunli Wang, Yang Xiao, Po-wai Yuen, Mark Zak, Qiang Zhao, Xiaozhang ZhengPMID: 24433859 DOI: 10.1016/j.bmcl.2013.12.062

Abstract

The fragment-based identification of two novel and potent biochemical inhibitors of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme is described. These compounds (51 and 63) incorporate an amide moiety derived from 3-aminopyridine, and are thus structurally distinct from other known anti-NAMPT agents. Each exhibits potent inhibition of NAMPT biochemical activity (IC50=19 and 15 nM, respectively) as well as robust antiproliferative properties in A2780 cell culture experiments (IC50=121 and 99 nM, respectively). However, additional biological studies indicate that only inhibitor 51 exerts its A2780 cell culture effects via a NAMPT-mediated mechanism. The crystal structures of both 51 and 63 in complex with NAMPT are also independently described.Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations

J Karpagam, N Sundaraganesan, S Kalaichelvan, S SebastianPMID: 20483656 DOI: 10.1016/j.saa.2010.04.013

Abstract

In this work, we will report a combined experimental and theoretical study on molecular structure and vibrational analysis of 3,4-diaminopyridine (3,4-DAP) and 3-aminopyridine (3-AP). The Fourier transform infrared and Fourier transform Raman spectra of 3,4-DAP were recorded in the solid phase. The molecular geometry, harmonic vibrational wavenumbers of 3-AP and 3,4-DAP in the ground-state have been calculated by using MP2 and density functional methods (B3LYP) using 6-311++G(d,p) as basis set. Predicted electronic absorption spectra 3,4-DAP from TD-DFT calculation have been analyzed comparing with the experimental UV-vis spectrum. The calculated HOMO and LUMO energies show that charge transfer occur in the molecule. A detailed interpretation of the infrared spectra of 3-AP and 3,4-DAP is reported. The theoretical spectrograms for FTIR and FT-Raman spectra of the title molecules have also been constructed. Comparison of the experimental spectra with anharmonic vibrational wavenumbers indicates that B3LYP results are more accurate.Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine

Adel Mostafa, Hassan S BazziPMID: 19574089 DOI: 10.1016/j.saa.2009.06.004

Abstract

The interactions of the electron donors 2-aminopyridine (2APY) and 3-aminopyridine (3APY) with the pi-acceptors tetracyanoethylene (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), 2-chloro-1,3,5-trinitrobenzene (picryl chloride, PC), and 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) were studied spectrophotometrically in chloroform at room temperature. The electronic and infrared spectra of the formed molecular charge transfer (CT) complexes were recorded. Photometric titration showed that the stoichiometries of the reactions were fixed and depended on the nature of both the donor and the acceptor. The molecular structures of the CT-complexes were, however, independent of the position of the amino group on the pyridine ring and were formulated as [(APY)(TCNE)], [(APY)(DDQ)], [(APY)(PC)], and [(APY) (chloranil)]. The formation constants (K(CT)), charge transfer energy (E(CT)) and molar extinction coefficients (epsilon(CT)) of the formed CT-complexes were obtained.Regioselective cobalt-catalyzed formation of bicyclic 3- and 4-aminopyridines

Pierre Garcia, Yannick Evanno, Pascal George, Mireille Sevrin, Gino Ricci, Max Malacria, Corinne Aubert, Vincent GandonPMID: 21413688 DOI: 10.1021/ol200417p

Abstract

Bimolecular cobalt-catalyzed [2 + 2 + 2] cycloadditions between yne-ynamides and nitriles afford bicyclic 3- or 4-aminopyridines in up to 100% yield. The high regioselectivity observed depends on the substitution pattern at the starting ynamide. Aminopyridines bearing TMS and Ts groups are efficiently deprotected in an orthogonal fashion.Synthesis of 3-hydroxypyridines using ruthenium-catalyzed ring-closing olefin metathesis

Kazuhiro Yoshida, Fumihiro Kawagoe, Kazushi Hayashi, Shingo Horiuchi, Tsuneo Imamoto, Akira YanagisawaPMID: 19117401 DOI: 10.1021/ol8023117